2-(1,2,4-Oxadiazol-3-yl)-5-(trifluoromethoxy)benzaldehyde
Description
Historical Context and Discovery of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, was initially termed "azoxime" due to its perceived structural similarities to oximes. Despite its early discovery, the compound remained a chemical curiosity until the mid-20th century, when researchers recognized its potential as a bioisostere for ester and amide functionalities. This period marked the beginning of systematic investigations into the heterocycle's pharmacological properties, culminating in the 1960s with the approval of oxolamine—the first 1,2,4-oxadiazole-containing drug—as a cough suppressant.
The 21st century witnessed exponential growth in 1,2,4-oxadiazole research, driven by advances in synthetic methodologies and computational drug design. Between 2000 and 2020, publications referencing 1,2,4-oxadiazoles in medicinal chemistry contexts increased by 400%, reflecting the heterocycle's versatility in targeting diverse biological pathways. Key developments include:
- 2000s : Discovery of 1,2,4-oxadiazoles as potent kinase inhibitors and antimicrobial agents
- 2010s : Rational design of dual-action compounds combining 1,2,4-oxadiazole cores with fluorinated substituents
- 2020s : Mechanochemical synthesis methods enabling greener production of complex derivatives
Significance of 2-(1,2,4-Oxadiazol-3-yl)-5-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry
The strategic importance of this compound derives from three structural components that synergistically enhance drug-like properties:
1.2.1 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide groups, resisting enzymatic hydrolysis while maintaining hydrogen-bonding capacity. This characteristic has proven critical in antibiotic development, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where oxadiazole derivatives like ND-421 demonstrate nanomolar inhibition of penicillin-binding protein 2a (PBP2a).
1.2.2 Trifluoromethoxy Substituent
The -OCF~3~ group at the 5-position of the benzaldehyde ring introduces strong electron-withdrawing effects (σ~para~ = 0.52) that enhance aromatic stacking interactions with target proteins. Comparative studies show trifluoromethoxy-substituted oxadiazoles exhibit 3-5× greater metabolic stability than their methoxy analogs in hepatic microsome assays.
1.2.3 Benzaldehyde Functionality
The aldehyde group at the 2-position enables facile derivatization through:
- Schiff base formation with amine-containing biomolecules
- Reductive amination for library diversification
- Click chemistry via azide-aldehyde cycloadditions
This synthetic flexibility positions the compound as a valuable intermediate in fragment-based drug discovery.
Table 1: Structural and Functional Analogues of this compound
Note: While this compound itself lacks published bioactivity data, its structural features mirror those of clinically relevant analogues.
Properties
Molecular Formula |
C10H5F3N2O3 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)18-7-1-2-8(6(3-7)4-16)9-14-5-17-15-9/h1-5H |
InChI Key |
LZQMDSNPORBVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other 1,2,4-oxadiazole derivatives. Below is a detailed comparison based on analogs identified in patents and chemical databases.
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one
Source : European Patent EP 2 697 207 B1
- Molecular Formula : C₃₅H₂₈F₉N₃O₅
- Key Features: Contains a 1,2,4-oxadiazole ring substituted with a cyclopropyl group. Features a trifluoromethoxy benzaldehyde analog (2-methoxyphenyl group) linked to a cyclohexenyl moiety. Includes an oxazolidinone scaffold, which is common in antimicrobial agents.
- Applications: Likely an intermediate in synthesizing kinase inhibitors or antiviral agents due to its oxazolidinone and trifluoromethyl groups.
4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-[2-(trifluoromethoxy)benzoyl]piperidine
Source : Product Index (CAS 2034249-15-3)
- Molecular Formula : C₂₀H₂₀F₃N₅O₃
- Key Features :
- Combines a 1,2,4-oxadiazole ring with a trifluoromethoxy benzoyl group.
- Includes a piperidine ring and an ethylpyrazole substituent.
- Applications: Potential use in central nervous system (CNS) therapeutics due to the piperidine moiety, which enhances blood-brain barrier penetration.
- Differentiation : The piperidine ring increases basicity, improving aqueous solubility at physiological pH compared to the benzaldehyde derivative.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s benzaldehyde core allows straightforward derivatization, unlike the patent compound’s complex oxazolidinone synthesis .
- Bioactivity : The trifluoromethoxy group in all three compounds confers resistance to metabolic degradation, but the piperidine analog’s CNS activity highlights the role of auxiliary substituents in target selectivity .
- Crystallographic Analysis : SHELX-based refinement (e.g., for the patent compound) could resolve conformational differences in the oxadiazole ring orientation, impacting binding affinity .
Biological Activity
The compound 2-(1,2,4-Oxadiazol-3-yl)-5-(trifluoromethoxy)benzaldehyde is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, summarizing key findings from various studies.
Chemical Structure and Properties
- Chemical Formula : C10H6F3N3O2
- Molecular Weight : 253.17 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced.
The oxadiazole ring in this compound contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, modifications to the oxadiazole structure have led to compounds that effectively target gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. A study reported a lead compound with a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to vancomycin .
The structure-activity relationship (SAR) of oxadiazole derivatives suggests that specific functional groups enhance permeability and activity against bacterial strains. The introduction of trifluoromethoxy groups has been noted to improve the potency of these compounds .
Anticancer Activity
Several studies have explored the cytotoxic effects of oxadiazole derivatives on human tumor cell lines. For example, a library of 1,2,5-oxadiazole derivatives demonstrated cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells . The mechanism of action appears to involve inhibition of topoisomerase I, which is crucial for DNA replication and repair processes.
A detailed analysis showed that certain oxadiazole derivatives inhibited the catalytic activity of topoisomerase I, indicating their potential as anticancer agents . The following table summarizes some key findings related to the anticancer activity of oxadiazole derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 15 | Topoisomerase I inhibition |
| Compound B | HeLa | 10 | Apoptosis induction |
| Compound C | MCF-7 | 12 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit C. difficile. The lead compound exhibited rapid bactericidal activity at concentrations above its MIC, suggesting a promising avenue for developing new antimicrobial agents .
- Cytotoxicity Assessment : In another investigation, a library of oxadiazole derivatives was tested for antiproliferative activity using MTT assays. Several compounds showed significant cytotoxic effects against cancer cell lines, with some exhibiting selectivity for tumor cells over normal cells .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, docking studies revealed binding affinities that correlate with observed cytotoxic effects, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
